Cyclooct-4-en-1-yl acetate
CAS No.: 22445-58-5
Cat. No.: VC7960041
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22445-58-5 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | [(4Z)-cyclooct-4-en-1-yl] acetate |
| Standard InChI | InChI=1S/C10H16O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h2-3,10H,4-8H2,1H3/b3-2- |
| Standard InChI Key | QWGXPNSOYZOCHH-IHWYPQMZSA-N |
| Isomeric SMILES | CC(=O)OC1CCC/C=C\CC1 |
| SMILES | CC(=O)OC1CCCC=CCC1 |
| Canonical SMILES | CC(=O)OC1CCCC=CCC1 |
Introduction
Chemical Identity and Structural Characterization
Cyclooct-4-en-1-yl acetate is systematically named as the acetic acid ester of cyclooct-4-en-1-ol. Its molecular structure comprises an eight-membered cycloalkene ring with a trans-configured double bond at the 4-position and an acetoxy group (-OAc) at the 1-position . The compound’s stereochemistry and ring strain contribute to its reactivity, particularly in [4+2] cycloaddition reactions and transition metal-catalyzed processes.
Synthesis Methodologies
Acetylation of Cyclooct-4-en-1-ol
The most straightforward synthesis involves the acetylation of cyclooct-4-en-1-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine:
This nucleophilic acyl substitution proceeds via activation of the acetic anhydride, with yields exceeding 70% under optimized conditions.
Photochemical Isomerization and Silver-Mediated Capture
A scalable method developed by recent research employs flow photochemistry to isomerize cis-cyclooctene derivatives to their trans- counterparts, which are trapped using silver(I)-tosic silica gel . This approach minimizes silver leaching and enables gram-scale production:
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Photoisomerization: Irradiation of cis-cyclooctene at 254 nm induces trans-configuration.
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Capture: Ag(I)-tosic silica selectively binds the trans-isomer, facilitating separation.
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Elution: Methanol displaces the product, yielding >90% purity .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The acetate group undergoes nucleophilic displacement with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields cyclooct-4-en-1-ol:
This reactivity is exploited to synthesize functionalized cyclooctene derivatives for bioorthogonal tagging .
Hydrogenation and Ring-Opening
Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing cyclooctyl acetate. Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts generates polycyclooctenamers, though this application remains underexplored.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic diols and diacetates enables enantioselective synthesis. For instance, Candida antarctica lipase B (CALB) acetylates (1R,2R)-cyclooct-5-ene-1,2-diol to yield enantiopure monoacetates () :
Microwave irradiation enhances reaction rates and enantioselectivity in such systems .
Applications in Organic Chemistry and Industry
Bioorthogonal Chemistry
trans-Cyclooctene derivatives, including cyclooct-4-en-1-yl acetate, react rapidly with tetrazines in inverse electron-demand Diels-Alder reactions. This click chemistry is pivotal for live-cell labeling and drug delivery .
Fragrance and Flavor Industry
The compound’s fruity odor profile makes it a candidate for synthetic fragrances. Its stability under acidic conditions allows incorporation into consumer products.
Chemical Intermediate
Cyclooct-4-en-1-yl acetate serves as a precursor to cyclooctene-based macrocycles and ligands. For example, oxidation with RuO₄ yields diketones for Schiff base synthesis.
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic Signatures
Recent Advances and Future Directions
Immobilized Catalyst Systems
Ag(I)-tosic silica gels enable recyclable trans-cyclooctene synthesis, reducing costs and environmental impact .
Microwave-Assisted Enzymatic Reactions
CALB and Pseudomonas cepacia lipases under microwave irradiation achieve 20–99% yields in <24 hours, outperforming conventional heating .
Computational Modeling
DFT studies predict regioselectivity in Diels-Alder reactions, guiding the design of cyclooctene-based probes .
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